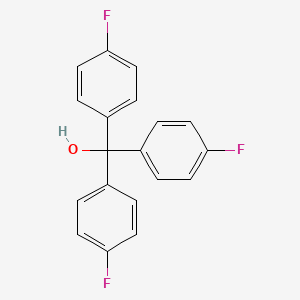

4,4',4''-Trifluorotrityl Alcohol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tris(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALVMPWRAMMHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380748 | |

| Record name | 4,4',4''-Trifluorotrityl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-57-7 | |

| Record name | 4,4',4''-Trifluorotrityl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 379-57-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Overview of Trityl Based Protecting Groups and Their Evolution

The triphenylmethyl (trityl, Tr) group is a cornerstone in the protection of primary alcohols, and to a lesser extent, amines and thiols. uh.edu Its utility stems from its considerable steric bulk, which allows for the selective protection of less hindered primary hydroxyl groups over more hindered secondary and tertiary ones. The trityl group is typically introduced by reacting the alcohol with trityl chloride in the presence of a base like pyridine. uh.edu

A key characteristic of the trityl group is its lability under acidic conditions. uh.edu Deprotection proceeds via the formation of the highly stable trityl cation, a triphenylmethyl carbocation stabilized by the extensive conjugation across the three phenyl rings. uh.edunih.gov This acid-labile nature, however, can be a double-edged sword, and the need for a broader spectrum of reactivity has driven the evolution of trityl-based protecting groups.

Chemists have systematically modified the electronic properties of the trityl scaffold to fine-tune its stability. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) groups at the para positions (e.g., 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT)), increases the stability of the corresponding carbocation. This enhanced stability makes the protecting group more susceptible to acid cleavage, allowing for its removal under milder acidic conditions than the parent trityl group. uh.edutcichemicals.com Conversely, the incorporation of electron-withdrawing groups is expected to destabilize the carbocation, rendering the protecting group more robust and resistant to acid-catalyzed cleavage.

Further evolution has led to the development of photolabile trityl groups, which can be cleaved by irradiation with light, offering an orthogonal deprotection strategy that avoids acidic or basic conditions altogether. cblpatras.grcymitquimica.comd-nb.info This continuous development has expanded the synthetic chemist's toolbox, enabling more complex and selective manipulations of polyfunctional molecules. acgpubs.orgorganic-chemistry.orgresearchgate.net

Significance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules has become a powerful strategy in modern chemistry, particularly in the design of pharmaceuticals and advanced materials. acgpubs.orgoup.com Approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of this element. organic-chemistry.org The unique properties of fluorine—its small size (second only to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—are responsible for these beneficial effects. organic-chemistry.orgchem960.com

Strategically placing fluorine atoms in a molecule can lead to several advantages:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by enzymes in the body. This can increase the biological half-life of a drug. oup.comchem960.com

Altered Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and modify dipole moments. This can impact a molecule's solubility, membrane permeability, and binding affinity to its biological target. oup.comchem960.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, sometimes acting as a hydrogen bond acceptor or engaging in multipolar interactions, thereby increasing the binding affinity and potency of a drug. d-nb.info

The growing importance of fluorinated compounds has spurred the development of novel fluorination methods and the synthesis of new fluorinated building blocks for use in drug discovery and materials science. mdpi.comnih.govsoton.ac.uk

Research Imperatives for 4,4 ,4 Trifluorotrityl Alcohol in Specialized Synthetic Endeavors

Established Synthetic Pathways for Trityl Alcohols and Derivatives

The synthesis of triaryl alcohols, including this compound, has traditionally relied on robust and versatile chemical reactions. These methods, while effective, often form the foundational steps for more complex synthetic routes.

Grignard Reagent-Mediated Approaches to Triaryl Alcohols

A cornerstone in the synthesis of tertiary alcohols is the Grignard reaction. organicchemistrytutor.comkhanacademy.orgyoutube.com This powerful organometallic reaction involves the nucleophilic attack of a Grignard reagent on a carbonyl carbon. organicchemistrytutor.com For the synthesis of triaryl alcohols, this typically involves the reaction of an arylmagnesium halide with a diaryl ketone or a carbonyl compound. youtube.comyoutube.com The reaction proceeds through a nucleophilic addition mechanism, where the Grignard reagent adds to the carbonyl group, forming an intermediate alkoxide which is then protonated during an acidic workup to yield the final tertiary alcohol. youtube.com

The versatility of the Grignard reaction allows for the construction of complex molecules from simpler starting materials. youtube.com For instance, reacting an appropriate Grignard reagent with an ester or acid chloride can also lead to the formation of tertiary alcohols, often with identical substituents. organicchemistrytutor.comyoutube.com

Reduction Strategies for Precursor Ketones to Alcohols

The reduction of carbonyl compounds is a fundamental method for the preparation of alcohols. libretexts.orgchemguide.co.uk Specifically, the reduction of ketones yields secondary alcohols. libretexts.orgchemguide.co.uk While this compound is a tertiary alcohol, the reduction of a precursor ketone is a critical step in some synthetic pathways.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. libretexts.orgchemguide.co.uklibretexts.org Sodium borohydride is often preferred due to its milder nature and ease of handling, being usable in aqueous or alcoholic solutions. libretexts.orgchemguide.co.uk Lithium aluminum hydride is a more potent reducing agent but is also more hazardous, reacting violently with water. libretexts.orgchemguide.co.uk The choice of reducing agent depends on the specific requirements of the reaction, including the presence of other functional groups in the molecule. youtube.com The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated. libretexts.org

Multistep Synthesis of Trifluorinated Building Blocks

The synthesis of complex fluorinated molecules like this compound often necessitates the prior synthesis of trifluorinated building blocks. researchgate.netrsc.org These building blocks are crucial intermediates that introduce the fluorine atoms into the final structure. The synthesis of these precursors can involve several steps and a variety of fluorinating agents. researchgate.netbeilstein-journals.org

One common approach is the halofluorination of alkenes, which introduces both a halogen and a fluorine atom across a double bond. nih.gov Another method involves the deoxofluorination of carboxylic acids to form trifluoromethyl groups. researchgate.net The generation of trifluoromethylated aromatic compounds is of particular importance in the synthesis of materials with enhanced thermal and chemical stability. cymitquimica.comresearchgate.net The choice of synthetic route to these building blocks depends on factors such as the availability of starting materials, desired regioselectivity, and scalability of the process. researchgate.net

Development of Novel Synthetic Routes for this compound

Recent research has focused on developing more efficient and sustainable methods for the synthesis of trityl alcohols and their derivatives. These innovations aim to improve purification processes and achieve greater control over the reaction selectivity.

Chromatography-Free Purification Methodologies

Traditional purification of organic compounds often relies on column chromatography, which can be time-consuming and generate significant solvent waste. ajol.inforesearchgate.net To address these limitations, chromatography-free purification strategies are being developed. nih.gov One such approach involves the use of recyclable catalysts, such as ionic liquids, which can be easily separated from the reaction mixture and reused. nih.govacs.orgresearchgate.net For example, the use of 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate as a catalyst for tritylation allows for easy separation of the product and recycling of the catalyst for several cycles with minimal loss of activity. nih.govacs.orgresearchgate.net

Another solvent-free approach utilizes ball-milling with a heterogeneous catalyst, such as nanoporous MCM-41-SO3H, for the protection of alcohols as trityl ethers. academie-sciences.fr This method offers advantages like low catalyst loading and high efficiency. academie-sciences.fr The solid catalyst can be recovered by simple filtration and reused. academie-sciences.fr

Controlled Mono-Tritylation Techniques

The selective protection of a single hydroxyl group in a polyol is a common challenge in organic synthesis. Controlled mono-tritylation techniques are therefore highly valuable. The trityl group is often used as a protecting group for primary alcohols due to its steric bulk, which can lead to selective reaction with less hindered hydroxyl groups. nih.govresearchgate.net

The choice of reaction conditions and reagents can significantly influence the selectivity of tritylation. For instance, using triphenylmethanol (B194598) in the presence of an acid catalyst allows for the tritylation of primary alcohols over secondary alcohols. nih.govresearchgate.net Furthermore, microwave irradiation has been shown to facilitate the selective tritylation of the 5'-hydroxyl group of nucleosides in the presence of triethylamine, offering a rapid and efficient method. ajol.inforesearchgate.net The development of new tritylation reagents also contributes to achieving controlled mono-protection of alcohols. researchgate.net

Principles of Green Chemistry in Trifluorotrityl Alcohol Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This involves the careful selection of solvents, maximizing atom economy, and minimizing waste. nih.gov

Solvent Selection and Minimization Strategies

The traditional synthesis of trityl alcohols, often involving Grignard reagents, heavily relies on the use of anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). quora.comquora.comyoutube.com These solvents are crucial as they are aprotic and solvate the magnesium center of the Grignard reagent, but they are also volatile and flammable. quora.comquora.com Green chemistry principles advocate for the use of safer, more environmentally benign solvents. nih.gov While alcohols cannot be used as solvents for Grignard reagents due to their acidic protons which would decompose the reagent, research into alternative solvents and solvent-free conditions is an active area. quora.com

Strategies for minimizing solvent use include employing higher concentration reactions or exploring solvent-free reaction conditions, potentially under microwave irradiation, which can accelerate reaction times and reduce the need for large solvent volumes. frontiersin.orgnih.gov The use of ionic liquids (ILs) and polyethylene (B3416737) glycols (PEGs) are also being explored as greener alternatives to conventional organic solvents due to their low toxicity, high boiling points, and recyclability. nih.gov

Table 1: Comparison of Solvents in Grignard-type Syntheses

| Solvent | Role in Reaction | Green Chemistry Considerations |

| Diethyl Ether | Aprotic, solvates Grignard reagent | Highly volatile, flammable |

| Tetrahydrofuran (THF) | Aprotic, solvates Grignard reagent | Less volatile than diethyl ether, but still a safety concern |

| Toluene | Can be used as a co-solvent | Higher toxicity than ether, but less volatile |

| Ionic Liquids (ILs) | Potential greener alternative | Low volatility, recyclable, but can be expensive and require specific disposal |

| Water | Protic, decomposes Grignard reagent | Environmentally benign, but incompatible with traditional Grignard reagents |

This table provides a summary of common solvents and their properties in the context of Grignard-type reactions for the synthesis of alcohols.

Atom Economy and Waste Reduction in Reaction Design

To improve atom economy and reduce waste, alternative synthetic routes are being investigated. One-pot tandem reactions, where multiple reaction steps are carried out in the same vessel, can minimize waste by eliminating the need for purification of intermediates. nih.gov For instance, a tandem arylation/oxidation of diarylmethanes has been described for the synthesis of unsymmetrical triarylmethanols. nih.gov Another innovative approach involves using alcohols as carbonyl surrogates in Grignard-type reactions, which can be more step and atom-economical. nih.gov This method avoids the pre-oxidation of an alcohol to a ketone, a step that often generates waste. nih.gov

Table 2: Atom Economy Comparison of Synthetic Routes to Tertiary Alcohols

| Synthetic Route | Key Reactants | Key Byproducts | Atom Economy Considerations |

| Traditional Grignard | Organomagnesium halide, Ketone | Magnesium salts | Lower atom economy due to stoichiometric use of magnesium. masterorganicchemistry.com |

| Tandem Arylation/Oxidation | Diarylmethane, Aryl bromide | Varies depending on catalyst and reagents | Can improve atom economy by combining steps. nih.gov |

| Alcohol as Carbonyl Surrogate | Alcohol, Hydrazone | Hydrogen gas, Nitrogen gas | Potentially higher atom economy by avoiding a separate oxidation step. nih.gov |

This table compares the atom economy of different synthetic strategies for producing tertiary alcohols.

Stereoselective and Enantioselective Synthesis of Trifluorotrityl Alcohol Derivatives

The synthesis of chiral, non-racemic derivatives of this compound is a significant challenge in organic synthesis. The development of stereoselective and enantioselective methods allows for the creation of molecules with specific three-dimensional arrangements, which is crucial for applications in areas like asymmetric catalysis and medicinal chemistry. mdpi.comencyclopedia.pub

Recent advancements have focused on catalytic enantioselective methods. Rhodium-catalyzed asymmetric C(sp³)-H arylation of 8-benzylquinolines with arylboronic acids has been shown to produce enantioenriched triarylmethanes. researchgate.net Another approach involves the rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes, followed by oxidation, to yield triarylmethanes with high enantioselectivity. nih.gov

The development of chiral catalysts is key to these transformations. Chiral dirhodium tetracarboxylates, for example, have been found to be effective catalysts for the enantioselective synthesis of triarylmethanes. nih.gov The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction. The dynamic kinetic resolution of racemic chiral alcohols is another powerful technique to obtain enantiopure esters. encyclopedia.pub

Table 3: Examples of Enantioselective Synthesis of Triarylmethane Derivatives

| Catalytic System | Reactants | Enantiomeric Excess (ee) | Reference |

| Rhodium/Chiral Cyclopentadienyl Complex | 8-Benzylquinolines, Arylboronic acids | Moderate to good | researchgate.net |

| Rhodium/Chiral Dirhodium Tetracarboxylates | Cyclohexadiene derivatives, Diaryldiazomethanes | Up to 93% | nih.gov |

This table highlights some recent examples of catalytic systems used for the enantioselective synthesis of triarylmethane derivatives.

Reaction Mechanisms of Trityl Protecting Group Derivatization and Cleavage

The trityl group, and by extension, its fluorinated analogs, are valuable protecting groups for alcohols, amines, and other functional groups in organic synthesis. organic-chemistry.orglibretexts.org Their removal, or cleavage, is a critical step that can be achieved through various mechanisms.

Acid-Labile Deprotection Pathways

The most common method for the deprotection of trityl ethers is through acid-catalyzed hydrolysis. thieme-connect.deuwindsor.ca The mechanism involves the protonation of the ether oxygen, followed by the departure of the alcohol to form a stable trityl cation. This cation is then quenched by water or another nucleophile. The stability of the carbocation intermediate is a key factor in the lability of the trityl group.

The reaction of this compound to form the corresponding cation generally proceeds via an E1-like mechanism in the presence of a strong acid. libretexts.orglibretexts.org The steps are as follows:

Protonation of the hydroxyl group: The oxygen atom of the alcohol is protonated by the acid, forming a good leaving group (water). libretexts.org

Formation of the carbocation: The protonated alcohol loses a molecule of water to form the 4,4',4''-trifluorotrityl cation. This is typically the rate-determining step. libretexts.org

Deprotonation: A base, often the conjugate base of the acid used, removes a proton from an adjacent carbon, leading to the formation of a double bond if an elimination product is formed, or the cation can be trapped by a nucleophile. libretexts.org

The use of fluoroalcohols, in conjunction with an acid, can be employed to remove acid-labile protecting groups. google.comgoogle.com This method offers a less hazardous alternative to reagents like trifluoroacetic acid (TFA). google.com When using strong acids like TFA for deprotection, scavengers such as triisopropylsilane (B1312306) (TIS) or methanol (B129727) are often added to quench the released trityl cations and prevent side reactions. sigmaaldrich.com

The lability of various protecting groups under acidic conditions can be compared. For instance, the Boc group is readily cleaved by acid, while benzyl (B1604629) esters and ethers are more resistant. google.com This differential stability allows for selective deprotection in complex molecules. organic-chemistry.orguchicago.edu

Table 1: Comparison of Acid-Labile Protecting Groups and Cleavage Conditions

| Protecting Group | Typical Cleavage Reagent | Relative Lability | Reference |

| Trityl (Tr) | Dilute Acid | High | libretexts.org |

| Dimethoxytrityl (DMT) | Weak Acid | Very High | libretexts.org |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | High | google.comsigmaaldrich.com |

| Benzyl (Bn) | Strong Acid / Hydrogenolysis | Moderate | libretexts.orguwindsor.ca |

| p-Methoxybenzyl (PMB) | Acid, Hydrogenolysis, Oxidation | Moderate | libretexts.org |

Reductive Cleavage Mechanisms

While less common for trityl ethers, reductive cleavage offers an alternative deprotection strategy. This method avoids the formation of the highly reactive trityl cation and can be advantageous in the presence of other acid-sensitive functional groups. Reagents like sodium in liquid ammonia (B1221849) (Birch reduction) can cleave benzyl and trityl ethers. uwindsor.ca Another method involves hydrogenolysis, typically using hydrogen gas and a palladium catalyst, although this is more common for benzyl ethers than for trityl ethers. uwindsor.ca

Trifluorotrityl Cation Formation and Stability

The formation of the 4,4',4''-trifluorotrityl cation is a key aspect of the chemistry of its parent alcohol. The stability and reactivity of this carbocation are significantly influenced by the fluorine substituents.

Electronic Effects of Fluorine Substituents on Cationic Intermediates

Fluorine is a highly electronegative atom, and its presence on the phenyl rings of the trityl cation has a profound electronic effect. The fluorine atoms exert a strong electron-withdrawing inductive effect, which is expected to destabilize the carbocation by pulling electron density away from the positively charged central carbon. nih.gov This destabilization makes the 4,4',4''-trifluorotrityl cation more reactive and a stronger Lewis acid compared to the parent trityl cation. researchgate.net

Research has shown that significantly fluorinated triarylmethyl cations are highly reactive carbocations. researchgate.net For instance, the hexafluorotrityl cation (F6Tr+), with six meta-fluorine substituents, exhibits a significantly higher hydride affinity than the parent triphenylmethyl cation. researchgate.net This increased reactivity allows it to abstract hydrides from C-H bonds in various organic molecules at room temperature, a reaction not observed with the standard trityl cation. researchgate.net

The introduction of fluorine can also influence the metabolic stability and lipophilicity of molecules, which is a critical consideration in medicinal chemistry. nih.gov The C-F bond is highly polarized, but it is a poor hydrogen bond acceptor, which can affect intermolecular interactions. nih.gov

Spectroscopic Signatures of Trifluorotrityl Cations

The formation of trityl cations, including the fluorinated derivatives, can be monitored using spectroscopic techniques. The deep yellow color that often appears during the cleavage of trityl-protected compounds in acidic media is due to the formation of the trityl carbonium ion, which is a strong chromophore. thermofisher.com

UV-Vis spectroscopy is a valuable tool for observing the formation and studying the electronic properties of these cations. researchgate.net The absorption spectrum of the trityl cation is sensitive to the substitution on the phenyl rings. The introduction of fluorine atoms causes a shift in the absorption maxima, which can be correlated with the electronic effects of the substituents. researchgate.net

NMR spectroscopy, particularly ¹⁹F NMR, is also a powerful technique for characterizing fluorinated trityl cations. The chemical shift of the fluorine atoms is sensitive to the electronic environment and can provide valuable information about the charge distribution within the cation. researchgate.net For example, the formation of di-, tetra-, and hexafluorinated trityl cations has been confirmed using NMR spectroscopy. researchgate.net

Table 2: Spectroscopic Data for Selected Trityl Cations

| Cation | Technique | Key Observation | Reference |

| Trityl Cation | UV-Vis | Strong absorption in the visible region (yellow color) | thermofisher.com |

| Perfluorotrityl Cation | ¹⁹F NMR, UV-Vis | Characteristic fluorine chemical shifts and UV-Vis absorption maxima | researchgate.net |

| Hexafluorotrityl Cation | ¹⁹F NMR | Signal at δ = -104.6 ppm | researchgate.net |

Stereoelectronic Effects and Neighboring Group Participation in Reactions Involving Trifluorotrityl Moieties

Stereoelectronic effects, which encompass the influence of orbital alignment on molecular geometry and reactivity, play a crucial role in many organic reactions. wikipedia.orgresearchgate.netyoutube.com In the context of reactions involving trifluorotrityl groups, these effects can dictate reaction pathways and stereochemical outcomes.

Neighboring group participation (NGP), also known as anchimeric assistance, is a specific type of stereoelectronic effect where a nearby functional group acts as an internal nucleophile to assist in a reaction. wikipedia.orgvedantu.comchem-station.com This participation often leads to an increased reaction rate and can result in retention of stereochemistry due to a double inversion mechanism. nih.gov

While direct evidence for NGP by the trifluorotrityl group itself is not extensively documented, the principles of NGP are relevant to the broader context of its use in complex molecules. For example, if a molecule containing a trifluorotrityl ether also possesses a suitably positioned nucleophilic group (e.g., a heteroatom with a lone pair or a π-bond), this group could participate in the cleavage of the ether. libretexts.org The bulky nature of the trifluorotrityl group could also sterically influence the approach of external nucleophiles, potentially favoring intramolecular reactions.

The π-electrons of the fluorinated phenyl rings could, in principle, participate as a neighboring group, similar to how a standard phenyl ring can form a phenonium ion intermediate. libretexts.org This would involve the delocalization of the π-electrons to stabilize a developing positive charge.

Furthermore, stereoelectronic effects are critical in understanding the conformation and reactivity of fluorinated organic compounds in general. The gauche effect, for instance, describes the tendency of certain substituents to prefer a gauche conformation over an anti-conformation due to stabilizing orbital interactions, such as the interaction between a C-H σ orbital and a C-F σ* orbital. wikipedia.org Such effects could influence the preferred conformation of molecules containing a trifluorotrityl group, thereby affecting their reactivity.

Influence of Reaction Conditions on Reaction Pathways and Selectivity

The reactivity of this compound is predominantly characterized by transformations involving the hydroxyl functional group. The reaction pathways and the selectivity for specific products are highly sensitive to the chosen conditions, including the nature of the catalyst (acidic, basic, or metallic), solvent polarity, temperature, and the type of nucleophiles present. The electronic influence of the three para-fluorine atoms is significant; they are strongly electron-withdrawing, which increases the acidity of the hydroxyl proton but destabilizes the formation of a potential carbocation intermediate compared to unsubstituted trityl alcohol. masterorganicchemistry.com Consequently, reaction conditions must be carefully controlled to steer the transformation toward a desired outcome, primarily balancing between substitution (etherification) and elimination (dehydration) pathways.

Acid-Catalyzed Pathways: A Competition Between Etherification and Dehydration

In the presence of a strong acid, the primary mechanistic step involves the protonation of the hydroxyl group to form an alkyloxonium ion. This converts the poor -OH leaving group into an excellent one, water (H₂O). masterorganicchemistry.compressbooks.pub The departure of water generates a tertiary carbocation, the 4,4',4''-trifluorotrityl cation. The fate of this intermediate is dictated by the subsequent reaction conditions, leading to two major competing pathways. masterorganicchemistry.comlibretexts.org

Etherification (S_N1 Pathway) : If a suitable nucleophile, such as another alcohol, is present in the reaction mixture, it can attack the carbocation to form a new C-O bond, resulting in an ether. nih.gov Studies on the cross-coupling of triphenylmethanol with various alcohols have shown that trifluoroacetic acid (TFA) can effectively catalyze this transformation to produce unsymmetrical ethers. nih.gov The selectivity for etherification over the competing dehydration reaction is favored by lower temperatures and the presence of a high concentration of the nucleophilic alcohol. pressbooks.pubnih.gov Iron(III) triflate has also been identified as an efficient Lewis acid catalyst for the etherification of benzylic alcohols, where the addition of co-catalysts can further enhance selectivity by suppressing side reactions. nih.gov

Table 1: Influence of Catalysts and Conditions on Etherification Selectivity for Benzylic Alcohols Data based on analogous reactions of benzylic alcohols.

| Catalyst/Reagent | Co-catalyst/Additive | Solvent | Temperature | Outcome/Selectivity | Reference |

|---|---|---|---|---|---|

| TFA (Trifluoroacetic Acid) | None | Not specified | Not specified | Promotes cross-coupling of a tertiary alcohol with a primary alcohol to form an unsymmetrical ether. | nih.gov |

| Fe(OTf)₃ | NH₄Cl | DCE (1,2-Dichloroethane) | 45 °C | Selective formation of unsymmetrical ether; the additive suppresses alkene formation. | nih.gov |

| Tungstated Zirconia | None | Liquid Phase (no solvent) | 120 °C | Highly selective for symmetrical ether formation from primary alcohols; selectivity decreases at higher temperatures. | osti.gov |

Dehydration (E1 Pathway) : In the absence of a strong, non-basic nucleophile, or at elevated temperatures, the carbocation intermediate is more likely to undergo an E1 elimination. libretexts.org In this pathway, a base (such as the conjugate base of the acid or a solvent molecule) abstracts a proton from a carbon adjacent to the cationic center, leading to the formation of an alkene. The use of strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat specifically favors the dehydration route because their conjugate bases are poor nucleophiles and are less likely to compete by attacking the carbocation. masterorganicchemistry.com For tertiary alcohols, dehydration is often facile, though the electronic destabilization from the fluorine atoms in this compound may require slightly more forcing conditions than for simple tertiary alcohols. libretexts.orglibretexts.org

Table 2: Conditions Favoring Dehydration of Tertiary Alcohols Data based on general principles for tertiary alcohol dehydration.

| Reagent | Solvent | Temperature | Mechanism | Selectivity Notes | Reference |

|---|---|---|---|---|---|

| Conc. H₂SO₄ | None or high-boiling inert solvent | High (e.g., 85-100 °C) | E1 | Favors elimination over substitution due to the non-nucleophilic conjugate base (HSO₄⁻). | masterorganicchemistry.comlibretexts.org |

| Aqueous H₂SO₄ / H₃PO₄ | THF | Warm (e.g., 25-80 °C) | E1 | Standard conditions for tertiary alcohol dehydration. | libretexts.orglibretexts.org |

| POCl₃ | Pyridine | Low (e.g., 0 °C) | E2 | Mild, non-acidic conditions; avoids carbocation rearrangements. | libretexts.orglibretexts.org |

Influence of Solvent Polarity

The solvent plays a critical role, particularly in reactions that proceed via ionic intermediates like the S_N1 and E1 pathways.

Polar Protic and Aprotic Solvents : Solvents with high dielectric constants, such as acetonitrile (B52724) or nitromethane, can effectively solvate and stabilize the 4,4',4''-trifluorotrityl cation, thereby facilitating the initial C-O bond cleavage. nih.govrsc.org This stabilization lowers the activation energy for the formation of the carbocation, promoting both etherification and dehydration reactions.

Non-polar Solvents : In non-polar solvents like hexane (B92381) or toluene, the formation of a charged intermediate is energetically unfavorable. Consequently, acid-catalyzed reactions are significantly slower or may require much higher temperatures to proceed.

Reactions Under Basic and Neutral Conditions

The reactivity of this compound changes dramatically when acidic catalysts are avoided.

Basic Conditions : The trityl functional group is characteristically stable in basic media. nih.gov Therefore, this compound does not undergo substitution or elimination upon treatment with bases like sodium hydroxide (B78521) or alkoxides. msu.edu However, the hydroxyl proton is acidic and can be deprotonated by a very strong base, such as sodium hydride (NaH), to form the corresponding 4,4',4''-trifluorotrityl alkoxide. pressbooks.pub This alkoxide is a strong, albeit sterically hindered, nucleophile.

Conversion to Sulfonate Esters : To activate the alcohol for nucleophilic substitution without involving a carbocation, it can be converted into a sulfonate ester (e.g., a tosylate or mesylate). This reaction is typically performed under neutral or weakly basic conditions (e.g., using p-toluenesulfonyl chloride in pyridine) at low temperatures. libretexts.org This pathway converts the -OH group into an excellent leaving group (-OTs) while keeping the C-O bond intact, thus proceeding with retention of configuration at the carbinol center. The resulting tosylate is highly susceptible to subsequent S_N2 reactions with a wide range of nucleophiles. libretexts.orgmsu.edu

Advanced Applications in Complex Molecular Architectures and Functional Materials

Role as a Specialized Protecting Group in Sensitive Organic Syntheses

In the intricate field of multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy. numberanalytics.com The trityl group and its derivatives are a cornerstone of this approach, particularly for the protection of primary alcohols. libretexts.org 4,4',4''-Trifluorotrityl Alcohol provides access to a protecting group whose reactivity is modified by the strong electron-withdrawing effects of its three fluorine atoms, enabling specialized applications where more common protecting groups may fail.

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions. libretexts.orgjocpr.com This concept is critical in the synthesis of complex molecules, such as natural products, peptides, and oligonucleotides, where multiple functional groups must be managed independently. numberanalytics.comjocpr.com

The stability of trityl-based protecting groups is highly dependent on the substituents on the phenyl rings. Electron-donating groups, like the methoxy (B1213986) groups in the widely used Dimethoxytrityl (DMT) group, stabilize the trityl cation formed during acidic cleavage, making the group very acid-labile. libretexts.org Conversely, the three electron-withdrawing fluorine atoms in the 4,4',4''-Trifluorotrityl (TFT) group destabilize the corresponding cation. This makes the TFT group significantly more stable to acidic conditions than other trityl ethers like DMT or the unsubstituted trityl (Tr) group.

This difference in lability allows the TFT group to be used in orthogonal schemes. For instance, a highly acid-labile group like DMT could be removed with a weak acid, leaving a TFT-protected alcohol intact. The TFT group could then be cleaved later in the synthetic sequence using stronger acidic conditions. This tiered approach provides chemists with precise control over the deprotection sequence. jocpr.com

Table 1: Comparison of Relative Acid Lability for Trityl-Based Protecting Groups

| Protecting Group | Abbreviation | Key Feature | Relative Acid Lability | Typical Cleavage Condition |

| Dimethoxytrityl | DMT | Strong electron-donating groups | Very High | Weak acid (e.g., 3% DCA in toluene) google.com |

| Monomethoxytrityl | MMT | Moderate electron-donating group | High | Mild acid |

| Trityl | Tr | Unsubstituted | Medium | Acid (e.g., HBr/AcOH) |

| 4,4',4''-Trifluorotrityl | TFT | Strong electron-withdrawing groups | Low | Stronger acid conditions |

This table illustrates the tunable nature of trityl protecting groups based on electronic effects.

The automated solid-phase synthesis of oligonucleotides relies heavily on protecting groups. atdbio.com The standard phosphoramidite (B1245037) method uses a Dimethoxytrityl (DMT) group to protect the 5'-hydroxyl of the nucleoside monomer. tcichemicals.com After each coupling step, the DMT group is removed with a weak acid to allow the next nucleotide to be added. google.comatdbio.com While highly effective, the lability of the DMT group can sometimes be a limitation. The 4,4',4''-Trifluorotrityl group offers a more robust alternative for specialized applications requiring greater acid stability, fitting into an orthogonal protection strategy where multiple acid-sensitive groups are present. jocpr.com

In peptide synthesis, trityl-based groups are used to protect the side chains of certain amino acids, such as cysteine and histidine, or to anchor the C-terminal amino acid to a resin. ru.nlsigmaaldrich.com The use of a 2-chlorotrityl resin, for example, allows for the synthesis of protected peptide fragments under very mild cleavage conditions. bachem.com The 4,4',4''-Trifluorotrityl group can be employed in similar roles, particularly in the synthesis of complex peptides where its unique stability profile is advantageous for preventing premature deprotection during multiple synthetic steps. ru.nl

The synthesis of complex carbohydrates and glycoconjugates presents a significant challenge in controlling stereochemistry at the anomeric center. The choice of protecting group on the glycosyl donor can play a crucial role in directing the outcome of a glycosylation reaction. Bulky protecting groups can sterically hinder one face of the glycosyl donor, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the less hindered face, thereby controlling the formation of either an α- or β-glycosidic bond.

While direct literature examples specifying the 4,4',4''-Trifluorotrityl group for this purpose are not prominent, its properties are relevant to the underlying principles of glycosylation control. nih.gov The large, rigid structure of the trityl cage can exert significant steric influence. Furthermore, the electronic nature of the protecting group can affect the stability and reactivity of the key oxocarbenium ion intermediate. The electron-withdrawing fluorine atoms of the TFT group would destabilize this intermediate compared to donors protected with electron-donating groups. This can shift the reaction mechanism, for example, towards an SN2-like pathway, which can favor the formation of a specific stereoisomer. This modulation of steric and electronic factors provides a potential, albeit specialized, avenue for directing stereochemical outcomes in complex glycosylation reactions. nih.gov

Utilization in Combinatorial Chemistry and Encoding Systems

Combinatorial chemistry enables the rapid synthesis of large, diverse collections of molecules, known as libraries, which can be screened for biological activity. nih.gov A key challenge in this field, particularly with "split-and-pool" synthesis strategies, is determining the structure of the active compound ("hit") from a single bead in a library of thousands or millions of compounds. nih.govresearchgate.net Chemical encoding, using detachable tags, provides a powerful solution to this problem.

Trityl groups have been developed as unique "mass tags" for encoding the synthetic history of a compound built on a solid support. google.com In this system, after each synthetic step, a specific trityl derivative with a unique molecular weight is attached to the synthesis bead. The 4,4',4''-Trifluorotrityl group is well-suited for this application.

The key advantages of using trityl-based tags are:

Facile Cleavage: The tags can be easily cleaved from the support.

High Ionization Efficiency: Upon cleavage, they readily form stable trityl cations, which are easily detected with high sensitivity by mass spectrometry, particularly by Laser Desorption/Ionization Time-of-Flight (LDI-TOF) mass spectrometry, often without needing a matrix. google.comresearchgate.net

The 4,4',4''-Trifluorotrityl cation has a distinct mass, differentiating it from other substituted trityl tags. By using a series of different trityl derivatives, each corresponding to a specific building block or reaction, a unique mass signature is built up on each bead, encoding its synthetic route.

Table 2: Calculated Isotopic Mass of Various Trityl Cations for Mass Tagging

| Trityl Derivative | Cation Formula | Monoisotopic Mass (Da) |

| Trityl | C₁₉H₁₅⁺ | 243.1168 |

| Monomethoxytrityl | C₂₀H₁₇O⁺ | 273.1274 |

| Dimethoxytrityl | C₂₁H₁₉O₂⁺ | 303.1380 |

| 4,4',4''-Trifluorotrityl | C₁₉H₁₂F₃⁺ | 297.0886 |

This table highlights how different substitutions create unique masses for encoding purposes.

The process of using these tags involves two stages: encoding and decoding. nih.govmdpi.com

Encoding: During a split-and-pool library synthesis, the solid support beads are divided into multiple reaction vessels. In each vessel, a specific chemical building block (e.g., an amino acid) is added. Following this coupling step, a unique mass tag corresponding to that building block is attached to all beads in that vessel. For example, building block 'A' might be encoded with a tag derived from Monomethoxytrityl Alcohol, while building block 'B' is encoded with a tag from this compound. All beads are then pooled, mixed, and re-split for the next synthetic step, where the process is repeated with new building blocks and new mass tags. nih.gov

Decoding: After the library is synthesized and screened for activity, the "hit" beads are isolated. The mass tags are then cleaved from an individual bead, typically by laser irradiation directly in the mass spectrometer. researchgate.net The instrument detects the masses of the released trityl cations. By analyzing the sequence of masses, one can reconstruct the sequence of building blocks used to create the compound on that specific bead, thereby "decoding" its structure for resynthesis and further study. nih.gov This method provides a direct and highly accurate readout of the chemical information stored on the bead. nih.gov

Precursor for Advanced Functional Materials

The strategic placement of fluorine atoms on the phenyl rings of the trityl framework significantly influences the chemical reactivity and physical properties of the molecule, making this compound an attractive starting material for complex molecular designs.

Synthesis of Spin Probes and Paramagnetic Materials

The conversion of this compound into its corresponding stable trityl radical opens up avenues for its use in the creation of spin probes and paramagnetic materials. The general synthesis involves the reaction of the alcohol with a reducing agent to generate the persistent 4,4',4''-Trifluorotrityl radical.

Substituted trityl radicals are valuable as spin probes for electron paramagnetic resonance (EPR) spectroscopy and imaging. acs.org These probes can be used for in vivo applications such as mapping oxygen levels and pH in tissues. The stability of the trityl radical, enhanced by the steric bulk of the phenyl groups, allows for its use in complex biological environments. The fluorine atoms in the 4,4',4''-Trifluorotrityl radical can further modulate its electronic properties and stability, potentially leading to spin probes with enhanced sensitivity.

The synthesis of such radicals often begins with the corresponding trityl alcohol. For instance, the synthesis of deuterated "Finland trityl" radicals, a type of tetrathiatriarylmethyl spin probe, utilizes a modified trityl alcohol as a key intermediate. acs.org This general methodology can be adapted for the synthesis of the 4,4',4''-Trifluorotrityl radical. The resulting radical, with its unpaired electron, exhibits paramagnetic behavior, making it a component for the design of molecular-based magnetic materials. The interaction between these radical centers in a solid-state lattice can lead to interesting magnetic phenomena.

Table 1: Properties of Trityl Radicals as Spin Probes

| Property | Description | Relevance to 4,4',4''-Trifluorotrityl Radical |

| Stability | Resistance to degradation under experimental conditions. | The bulky trityl structure provides significant steric protection to the radical center. Fluorine substitution can further enhance chemical and thermal stability. |

| Sensitivity | The ability of the EPR spectrum to report on the local environment (e.g., oxygen concentration, pH, viscosity). | The electronic properties of the radical, influenced by the fluorine atoms, can affect its sensitivity to environmental parameters. |

| Biocompatibility | Low toxicity and minimal perturbation of biological systems. | While not inherently biocompatible, the trityl scaffold can be functionalized with biocompatible groups to improve its suitability for in vivo studies. |

Development of Fluorescent Labels and Sensors

While the direct use of this compound as a fluorophore is not extensively documented, its derivatives and the corresponding radical hold potential in the development of fluorescent labels and sensors. The trityl group itself has been incorporated into various probes and dyes. nih.gov

The introduction of fluorine atoms can significantly alter the photophysical properties of aromatic systems. In the context of this compound, the electron-withdrawing nature of fluorine can influence the energy levels of the molecule, potentially leading to changes in its absorption and emission spectra upon further functionalization.

A key potential application lies in the area of fluorescence quenching. The stable 4,4',4''-Trifluorotrityl radical, being a paramagnetic species, can act as an efficient fluorescence quencher. This property can be harnessed to design "turn-on" fluorescent probes. In such a system, a fluorescent dye would be held in close proximity to the trityl radical, leading to the quenching of its fluorescence. Upon interaction with a specific analyte, a conformational change or cleavage event could separate the fluorophore from the radical, restoring the fluorescence signal. This mechanism forms the basis for highly sensitive and specific sensors.

Integration into Smart Materials and Responsive Systems

The integration of the 4,4',4''-Trifluorotrityl group into polymers and other materials can impart "smart" or responsive properties. These materials can undergo a significant change in their properties in response to an external stimulus, such as a change in temperature, pH, or light.

A notable example of the utility of the trityl group in responsive materials is in self-immolative polymers. For instance, poly(ethyl glyoxylate) capped with trityl groups has been shown to undergo temperature-dependent depolymerization. nih.gov The rate of this depolymerization can be tuned by modifying the substituents on the trityl group. nih.gov This system has potential applications in smart packaging, where a color change resulting from the release of an encapsulated dye upon depolymerization can indicate if a product has been exposed to undesirable temperatures. nih.gov

Furthermore, the acid-labile nature of the trityl ether and amine linkages makes the trityl group a valuable component in pH-responsive systems, particularly for drug delivery applications. nih.govacs.org Polymeric micelles with a core cross-linked by trityl-based linkers can be designed to release a covalently attached drug in the acidic environment of a tumor or within the endosomes of cells. nih.govacs.org The rate of drug release can be tuned by altering the electronic properties of the trityl group through substitution, with electron-donating groups generally increasing the rate of cleavage under acidic conditions. nih.gov The trifluoromethyl groups in this compound, being strongly electron-withdrawing, would be expected to increase the stability of the trityl linkage, offering a way to fine-tune the release profile of a drug.

Computational Chemistry and Theoretical Modeling of 4,4 ,4 Trifluorotrityl Alcohol

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,4',4''-Trifluorotrityl Alcohol at the atomic level. mdpi.com These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. iitg.ac.in

Density Functional Theory (DFT) Studies of Trifluorotrityl Systems

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules such as this compound. nasa.gov DFT calculations focus on the electron density, a function of only three spatial variables, which simplifies the complexity of the many-electron wavefunction. youtube.com

In the context of trifluorotrityl systems, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Calculate Electronic Properties: Predict properties such as dipole moment, polarizability, and the distribution of electronic charge within the molecule.

Analyze Chemical Reactivity: Investigate the molecule's reactivity through the calculation of frontier molecular orbitals (HOMO and LUMO), which are crucial in understanding chemical reactions. academicjournals.org

Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Different functionals, which are approximations for the exchange-correlation energy, can be used in DFT calculations. mdpi.com The choice of functional, such as PBE or B3LYP, and the basis set significantly influences the accuracy of the results. nasa.govmdpi.com For instance, the B3LYP functional has been shown to provide accurate geometries and vibrational frequencies for a variety of chemical systems. nasa.gov

Ab Initio Methods for Accurate Electronic Structure Determination

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. iitg.ac.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate solutions to the electronic Schrödinger equation. aps.org The accuracy of ab initio calculations generally increases with the level of theory and the size of the basis set used, but at a significantly higher computational cost compared to DFT. researchgate.net

For this compound, ab initio calculations can be used to:

Benchmark DFT Results: Provide a high-accuracy reference for assessing the performance of different DFT functionals.

Investigate Excited States: Study the electronic transitions that give rise to UV-Visible spectra.

Calculate Accurate Interaction Energies: Determine the strength of intermolecular interactions, such as hydrogen bonding, which are important for understanding the condensed-phase behavior of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape and intermolecular interactions of this compound. cresset-group.com

Key applications of MD simulations for this molecule include:

Conformational Sampling: The three phenyl rings in this compound can rotate, leading to a variety of possible conformations. MD simulations can explore this conformational space and identify the most populated and energetically favorable conformers. mdpi.comdal.ca

Solvent Effects: By explicitly including solvent molecules in the simulation, it is possible to study how the solvent influences the conformation and properties of the solute molecule.

Intermolecular Interactions: MD simulations can reveal the nature and strength of interactions between molecules of this compound in the condensed phase, including van der Waals forces and potential hydrogen bonding involving the hydroxyl group.

The quality of MD simulations is highly dependent on the accuracy of the force field used, which defines the potential energy of the system. cresset-group.com

Theoretical Prediction and Interpretation of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.

Vibrational Spectroscopy: DFT and ab initio calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net By comparing theoretical and experimental spectra, the structure and bonding within the molecule can be confirmed.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of different nuclei in the molecule. academicjournals.org This information is crucial for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) and other excited-state methods can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in the UV-Visible spectrum. nih.gov

Computational Design and In Silico Screening of Novel Trifluorotrityl Derivatives

Computational chemistry tools can be used to design and screen new derivatives of this compound with desired properties. This in silico approach can significantly accelerate the discovery of new materials and functional molecules.

The process typically involves:

Generating a Virtual Library: Creating a library of candidate molecules by systematically modifying the structure of the parent compound.

Predicting Properties: Using computational methods like DFT and QSPR (Quantitative Structure-Property Relationship) to predict the properties of interest for each molecule in the library. mdpi.com

Screening and Selection: Identifying the most promising candidates based on the predicted properties for further experimental investigation.

This computational approach allows for the rapid exploration of a vast chemical space and the prioritization of synthetic efforts towards the most promising compounds.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound (Illustrative)

| Property | Predicted Value | Method |

| Molecular Weight | 314.31 g/mol | - |

| Molecular Formula | C₁₉H₁₃F₃O | - |

| Dipole Moment | Value | DFT/B3LYP |

| HOMO Energy | Value | DFT/B3LYP |

| LUMO Energy | Value | DFT/B3LYP |

| LogP | Value | Computational Model |

Note: The values in this table are illustrative and would need to be calculated using specific computational software and methods.

Table 2: Key Computational Methods and Their Applications

| Computational Method | Key Applications for this compound |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties, reactivity analysis, vibrational spectra simulation. ucl.ac.uk |

| Ab Initio Methods | High-accuracy energy calculations, benchmarking DFT, excited state analysis. bnl.govupenn.edu |

| Molecular Dynamics (MD) | Conformational analysis, studying solvent effects, investigating intermolecular interactions. biorxiv.org |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Visible spectra. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of properties for novel derivatives. frontiersin.org |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity Assessment

HRMS is a powerful tool that measures the mass-to-charge ratio (m/z) of ions with high precision, enabling the determination of the elemental formula of a compound. numberanalytics.com This is crucial for confirming the identity of newly synthesized molecules and for identifying impurities.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including alcohols. nih.gov In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, creating a fine mist of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.govnih.gov These ions are then directed into the mass analyzer.

For 4,4',4''-Trifluorotrityl Alcohol, ESI-MS in negative ion mode would likely show a prominent peak corresponding to the deprotonated molecule, [M-H]⁻. The high-resolution measurement of this ion's m/z value allows for the confident determination of its elemental composition (C₁₉H₁₂F₃O)⁻. The unique properties of fluorinated compounds can influence their ionization efficiency in ESI. nih.govnih.gov The presence of the three fluorine atoms in this compound can enhance its surface activity, potentially leading to a strong ESI response. nih.gov The technique is also sensitive enough to detect trace impurities, making it valuable for purity assessment. Tandem mass spectrometry (MS/MS) experiments can be performed by inducing fragmentation of the precursor ion, providing further structural information. numberanalytics.com

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | m/z |

| [M-H]⁻ | 313.08458 |

| [M+Na]⁺ | 337.08108 |

| [M+H]⁺ | 315.09914 |

| [M+NH₄]⁺ | 332.12568 |

| [M+K]⁺ | 353.05502 |

| Data sourced from PubChemLite database. uni.lu |

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS) is another valuable technique for the analysis of organic molecules. In LDI-TOF MS, a pulsed laser beam is used to desorb and ionize the analyte molecules, which are typically co-crystallized with a matrix that absorbs the laser energy. nih.gov The ions are then accelerated into a field-free drift tube, and their time of flight to the detector is measured. nih.gov Since all ions are given the same kinetic energy, their velocity, and therefore their time of flight, is dependent on their mass-to-charge ratio. nih.gov

LDI-TOF MS is capable of analyzing a wide range of compounds, including those that are not easily analyzed by ESI-MS. iaea.org For this compound, LDI-TOF MS would be expected to produce ions corresponding to the intact molecule, as well as fragment ions resulting from the loss of the hydroxyl group or other parts of the molecule. The high mass accuracy of TOF analyzers provides confidence in the identification of the compound and its fragments.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet due to coupling with each other and with the fluorine atoms. The chemical shift of the hydroxyl proton can be variable and is often concentration and solvent dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and improve sensitivity. libretexts.org The ¹³C NMR spectrum of this compound would show distinct signals for the different carbon atoms in the molecule, including the quaternary carbon attached to the hydroxyl group and the carbons of the three fluorophenyl rings. The chemical shifts of the carbons are influenced by the electronegativity of the attached fluorine atoms. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 135 |

| C-OH | - | ~81 |

| OH | Variable | - |

| Predicted shifts are general ranges and can vary based on solvent and other experimental conditions. guidechem.comutsouthwestern.edu |

¹⁹F NMR is a highly sensitive and informative technique for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgnih.gov Furthermore, ¹⁹F NMR spectra exhibit a wide range of chemical shifts, which are very sensitive to the electronic environment of the fluorine atom. wikipedia.orgthermofisher.com

In the case of this compound, the three fluorine atoms are chemically equivalent due to the symmetry of the molecule. Therefore, the ¹⁹F NMR spectrum would be expected to show a single signal. The chemical shift of this signal would be characteristic of a fluorine atom attached to a phenyl ring and would be influenced by the electron-donating or -withdrawing nature of the rest of the molecule. Any impurities containing fluorine would likely give rise to additional signals in the spectrum, making ¹⁹F NMR a powerful tool for purity assessment.

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning the signals in the 1D NMR spectra and for elucidating the complete molecular structure. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. emerypharma.com In this compound, COSY would be used to establish the connectivity between the protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and directly attached carbons. emerypharma.comresearchgate.net This would allow for the direct assignment of the protonated carbons in the phenyl rings.

The combination of these 2D NMR experiments allows for a comprehensive and detailed structural characterization of this compound. nih.gov

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a cornerstone of modern chemical synthesis and analysis, enabling the separation of compounds from complex mixtures based on their differential partitioning between a stationary phase and a mobile phase. excedr.com For a molecule like this compound, which is often synthesized via reactions that may yield by-products, chromatographic purification is a critical step to achieve high purity (>98%). myskinrecipes.comtcichemicals.comtcichemicals.com

Flash chromatography is a rapid and efficient purification technique widely used in synthetic chemistry for the isolation of compounds from reaction mixtures. phenomenex.com It operates under medium pressure, pushing a solvent (the mobile phase) through a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel. phenomenex.com This method is significantly faster than traditional gravity-fed column chromatography. phenomenex.com

The primary application of flash chromatography in the context of this compound is its purification following synthesis. For instance, after a Grignard reaction to produce the alcohol, flash chromatography is employed to separate the desired product from unreacted starting materials and side products. The choice of eluent is critical and is typically determined by preliminary Thin-Layer Chromatography (TLC) analysis to achieve optimal separation. A common solvent system for compounds of moderate polarity like trityl alcohols involves a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate). sigmaaldrich.comepfl.ch The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar by-products.

Table 1: Typical Parameters for Flash Chromatography Purification of this compound

| Parameter | Description | Typical Value/Choice | Rationale |

| Stationary Phase | The solid adsorbent that interacts with the compounds. | Silica Gel (230-400 mesh) rsc.org | Standard choice for normal-phase chromatography, effectively separating compounds based on polarity. biotage.com |

| Mobile Phase (Eluent) | The solvent system that carries the mixture through the column. | Hexane/Ethyl Acetate Gradient | Allows for the sequential elution of compounds with varying polarities for better separation. sigmaaldrich.com |

| Sample Loading | Method of introducing the crude product onto the column. | Loaded as a concentrated solution or adsorbed onto a small amount of silica gel. epfl.ch | Ensures a narrow starting band, leading to sharper peaks and better resolution. |

| Flow Rate | The speed at which the eluent is pushed through the column. | 5-7 cm/minute (solvent head drop) epfl.ch | An optimal flow rate balances separation efficiency with the speed of the purification process. |

| Fraction Collection | Collecting the eluting solvent in discrete volumes. | Volume based on column size; monitored by TLC. epfl.ch | Allows for the isolation of the pure compound from adjacent impurity bands. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. excedr.com It utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. waters.com HPLC offers higher resolution, shorter analysis times, and greater sensitivity compared to standard column chromatography. waters.com

For this compound, HPLC is primarily used for purity assessment and quantitative analysis. A reverse-phase HPLC method is commonly employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. biotage.comsielc.com While specific methods for this compound are proprietary, a typical method can be extrapolated from analyses of similar compounds like 4,4',4''-Trimethoxytrityl alcohol. sielc.com Such a method would involve a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com The high sensitivity of HPLC allows for the detection of trace impurities that may not be visible by other methods. nih.gov

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particles) | Provides a non-polar stationary phase for effective separation of moderately polar analytes. |

| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | A polar mobile phase for a reverse-phase system. Formic acid improves peak shape and is MS-compatible. sielc.com |

| Gradient | Isocratic or Gradient Elution (e.g., 70% B to 95% B over 15 min) | A gradient allows for the elution of a wider range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good separation in a reasonable time. |

| Detection | UV at 254 nm | The aromatic rings in the trityl structure provide strong UV absorbance for sensitive detection. |

| Retention Time | Dependent on exact conditions | The time at which the compound elutes; used for identification and quantification. excedr.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. libretexts.org It is an essential tool in synthetic organic chemistry for monitoring the progress of a reaction by observing the disappearance of reactants and the appearance of products. sigmaaldrich.comresearchgate.net A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel. sigmaaldrich.com

During the synthesis of this compound, TLC is used to determine the reaction's endpoint. Small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then developed in a sealed chamber with an appropriate solvent system. libretexts.org As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and grow stronger. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system and helps in identification. libretexts.org Visualization is often accomplished using UV light, which reveals the aromatic trityl compound as a dark spot, or by staining with an oxidizing agent like potassium permanganate. rsc.org

Table 3: TLC for Monitoring the Synthesis of this compound

| Step | Procedure | Observation | Interpretation |

| Spotting | Apply spots of the starting material, a co-spot (mixture of starting material and reaction aliquot), and the reaction aliquot onto the baseline of a silica gel TLC plate. libretexts.org | Initial time point shows only the starting material spot. | Reaction has just begun or has not started. |

| Development | Place the plate in a chamber containing a shallow pool of a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). sigmaaldrich.com | The solvent front moves up the plate, separating the components. | Separation is occurring based on polarity differences. |

| Analysis | After development, visualize the plate under UV light (254 nm). rsc.org | Over time, the starting material spot fades, and a new, less polar product spot appears and intensifies. researchgate.net | The reaction is progressing as the reactant is consumed and the product is formed. |

| Completion | The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. researchgate.net | Only the product spot (and perhaps baseline impurities) is visible. | The reactant has been fully converted to the product. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and transition metal ions. bruker.com This makes it an invaluable tool for studying radical reactions, as it can directly identify, quantify, and characterize paramagnetic intermediates. bruker.comsrce.hr

In the context of this compound, EPR spectroscopy is used to study the corresponding 4,4',4''-Trifluorotrityl radical . This radical can be formed through various chemical or photochemical processes and is a subject of interest due to the stability conferred by the triphenylmethyl structure. The EPR spectrum provides detailed information about the electronic structure of the radical. Key parameters obtained from an EPR spectrum include the g-factor, which is characteristic of the radical's electronic environment, and hyperfine coupling constants (hfcs), which describe the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁹F). rsc.org

The analysis of the 4,4',4''-Trifluorotrityl radical would be particularly insightful. The interaction of the unpaired electron with the three equivalent fluorine atoms (¹⁹F, nuclear spin I = 1/2) and the various protons on the aromatic rings would lead to a complex, multi-line spectrum. Fourier Transform EPR (FT-EPR) techniques can be applied to probes based on trityl radicals to achieve high sensitivity and assess the microenvironment, such as pH and oxygen concentration, in microseconds. nih.gov The hyperfine couplings to the fluorine nuclei are expected to be significant and would provide a sensitive probe of the spin density distribution across the molecule. rsc.orgrsc.org

Table 4: Predicted EPR Spectral Characteristics for the 4,4',4''-Trifluorotrityl Radical

| Parameter | Predicted Observation | Information Gained |

| g-factor | Close to the free electron value (~2.0023), with slight shifts due to spin-orbit coupling. | Confirms the presence of an organic radical and provides information about its electronic environment. |

| Hyperfine Coupling (¹⁹F) | A significant coupling to the three equivalent fluorine nuclei at the para-positions. | Measures the extent of delocalization of the unpaired electron onto the fluorine atoms. The pattern helps confirm the radical's structure. rsc.org |

| Hyperfine Coupling (¹H) | Smaller couplings to ortho and meta protons on the phenyl rings. | Provides a detailed map of the spin density distribution throughout the aromatic system. |

| Linewidth | Influenced by environmental factors like solvent viscosity, temperature, and oxygen concentration. nih.gov | Can be used to study the dynamics of the radical and its interaction with its surroundings. |

| Spectral Pattern | A complex multiplet resulting from the superposition of all hyperfine interactions. | The overall pattern serves as a unique fingerprint for the identification of the 4,4',4''-Trifluorotrityl radical. nih.gov |

Future Research Directions and Emerging Applications

Development of Next-Generation Trifluorotrityl-Based Reagents with Enhanced Selectivity and Efficiency

The development of new catalytic strategies is a constantly evolving area of chemical research. A promising avenue for future development lies in the creation of next-generation trifluorotrityl-based reagents with superior performance. Research is anticipated to focus on refining existing organocatalysts to achieve even higher levels of enantioselectivity and efficiency. Stronger chiral Brønsted acids or the enhancement of Lewis acid tactics could further unlock the potential of typical hydrogen-bond catalysis. nih.gov Additionally, the integration of organocatalysis with other emerging fields such as photo- and electrocatalysis is a key area of future exploration. nih.gov The development of organotextile catalysts, which have shown excellent stability and recyclability, presents a viable path towards more sustainable and industrially applicable processes. nih.gov These advancements aim to address current limitations, such as the need for high catalyst loading and challenges in catalyst recycling, thereby broadening the applicability of trifluorotrityl-based reagents in complex organic synthesis.